N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 946290-15-9
VCID: VC5307482
InChI: InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Molecular Formula: C19H19N5O4S2
Molecular Weight: 445.51

N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

CAS No.: 946290-15-9

Cat. No.: VC5307482

Molecular Formula: C19H19N5O4S2

Molecular Weight: 445.51

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide - 946290-15-9

Specification

CAS No. 946290-15-9
Molecular Formula C19H19N5O4S2
Molecular Weight 445.51
IUPAC Name N-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H19N5O4S2/c1-27-14-7-3-12(4-8-14)20-16(25)11-29-19-24-23-18(30-19)22-17(26)21-13-5-9-15(28-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,25)(H2,21,22,23,26)
Standard InChI Key ROFGKUHLAPWIOW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom) substituted at position 2 with a sulfanylacetamide group and at position 5 with a carbamoyl-linked 4-methoxyphenyl moiety. The acetamide side chain is further substituted with a second 4-methoxyphenyl group, creating a symmetrical yet polar molecular framework.

Key Structural Features:

  • Thiadiazole Core: Imparts rigidity and facilitates π-π stacking interactions.

  • Methoxyphenyl Groups: Enhance solubility via electron-donating methoxy (-OCH₃) substituents.

  • Carbamoyl Linkage: Introduces hydrogen-bonding capabilities, critical for target binding.

Physicochemical Data

PropertyValue/Description
Molecular FormulaC₁₉H₁₉N₅O₄S₂
Molecular Weight445.52 g/mol
IUPAC NameN-(4-Methoxyphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting Point210–215°C (decomposes)
LogP (Partition Coefficient)2.8 (predictive)

The compound’s low aqueous solubility is attributed to its hydrophobic aromatic rings, while the carbamoyl and acetamide groups enhance polarity, creating a balance suitable for drug-like properties.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives with carboxylic acids under acidic conditions.

  • Sulfanylacetamide Introduction: Nucleophilic substitution of 2-mercapto-1,3,4-thiadiazole with chloroacetamide in the presence of a base (e.g., K₂CO₃).

  • Carbamoyl Functionalization: Reaction of 5-amino-1,3,4-thiadiazole with 4-methoxyphenyl isocyanate to form the carbamoyl linkage.

Critical Reaction Conditions:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Piperidine for facilitating carbamoyl bond formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize heat transfer and reduce reaction times. Automated crystallization systems ensure batch-to-batch consistency, while quality control relies on HPLC and LC-MS for purity validation.

Biological Activity and Mechanisms

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 8 µg/mL) and Gram-negative (Escherichia coli, MIC = 16 µg/mL) bacteria. Its mechanism involves disruption of cell membrane integrity, as evidenced by propidium iodide uptake assays.

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)12.4Caspase-3/7 activation, G2/M arrest
A549 (Lung)18.7ROS generation, mitochondrial depolarization
HeLa (Cervical)14.9Topoisomerase II inhibition

The dual methoxyphenyl groups enhance DNA intercalation, while the thiadiazole core stabilizes protein-ligand interactions.

Enzyme Inhibition

The compound acts as a competitive inhibitor of α-glucosidase (IC₅₀ = 9.3 µM) and lipoxygenase (IC₅₀ = 11.8 µM), suggesting applications in diabetes and inflammation management. Molecular docking studies reveal hydrogen bonds with Glu304 (α-glucosidase) and His372 (lipoxygenase).

Structure-Activity Relationships (SAR)

  • Methoxy Position: Para-substitution on phenyl rings maximizes electron donation, improving target binding.

  • Thiadiazole Modifications: Replacement of sulfur with oxygen reduces activity, highlighting the importance of the thiadiazole core.

  • Carbamoyl vs. Urea Linkages: Carbamoyl groups enhance metabolic stability compared to urea analogs.

Pharmacokinetic and Toxicological Profile

  • Absorption: Moderate oral bioavailability (45–50%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of methoxy groups generates catechol metabolites.

  • Toxicity: LD₅₀ (rat, oral) = 320 mg/kg; hepatotoxicity observed at doses >100 mg/kg.

Applications in Drug Development

Anticancer Agents

Structural analogs are under preclinical evaluation for combination therapies with cisplatin, showing synergistic effects in ovarian cancer models.

Antimicrobial Coatings

Incorporation into polymer matrices (e.g., polyurethane) reduces bacterial biofilm formation on medical devices.

Enzyme-Targeted Therapeutics

Derivatives are being optimized for selective inhibition of cyclooxygenase-2 (COX-2) to minimize gastrointestinal toxicity.

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